2-Hydroxy-N-(O-hydroxybenzylidene) ethyl amine
Overview
Description
2-Hydroxy-N-(O-hydroxybenzylidene) ethyl amine is an organic compound with the molecular formula C9H11NO2. It is a Schiff base derived from the condensation of salicylaldehyde and ethanolamine. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
2-Hydroxy-N-(O-hydroxybenzylidene) ethyl amine has a wide range of applications in scientific research:
Mechanism of Action
While the exact mechanism of action of “2-(Salicylideneamino)ethanol” is not clear, it is known that Schiff bases and their metal complexes exhibit various biological activities, including antibacterial, antifungal, antioxidant, anti-inflammatory, antihypertensive, antitumor activity, anticonvulsant, anti-HIV, antifilarial, herbicidal, insecticidal, schistosomicidal, and antihelmintic activities .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-N-(O-hydroxybenzylidene) ethyl amine is typically synthesized through a condensation reaction between salicylaldehyde and ethanolamine. The reaction is carried out in an ethanol medium, where salicylaldehyde (0.01 mol) is mixed with ethanolamine (0.01 mol) in ethanol (30 ml). The mixture is then refluxed for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-N-(O-hydroxybenzylidene) ethyl amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to its original aldehyde and amine components.
Substitution: The hydroxyl group in the ethanolamine moiety can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Salicylaldehyde and ethanolamine.
Substitution: Ethers or esters, depending on the substituent introduced.
Comparison with Similar Compounds
- 2-(Salicylideneamino)benzothiazole
- 2-(Salicylideneamino)benzoic acid
- 2-(Salicylideneamino)phenol
Comparison: 2-Hydroxy-N-(O-hydroxybenzylidene) ethyl amine is unique due to its ethanolamine moiety, which provides additional functional groups for chemical reactions and complex formation. Compared to its analogs, it offers enhanced solubility in polar solvents and increased reactivity in substitution reactions. This makes it a versatile compound for various applications in chemistry and biology.
Properties
IUPAC Name |
2-(2-hydroxyethyliminomethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-5-10-7-8-3-1-2-4-9(8)12/h1-4,7,11-12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOPOJUNKWJIBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30417763 | |
Record name | NSC4103 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30417763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1952-38-1 | |
Record name | NSC4103 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC4103 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30417763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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